Cas no 105426-65-1 (2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide)

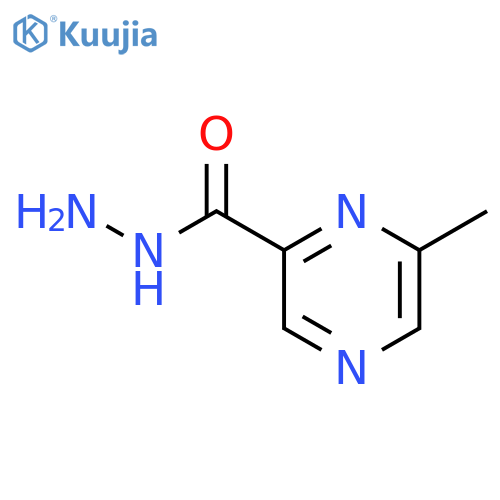

105426-65-1 structure

商品名:2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide 化学的及び物理的性質

名前と識別子

-

- 2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide

- 6-Methylpyrazine-2-carbohydrazide

- ACMC-1CC7I

- AG-D-18918

- CTK0H2591

- Pyrazinecarboxylic acid, 6-methyl-, hydrazide

- Pyrazinecarboxylicacid, 6-methyl-, hydrazide (9CI)

- A896008

- AKOS006341633

- 6-methyl-2-Pyrazinecarboxylic acid hydrazide

- 6-Methyl-2-pyrazinecarbohydrazide

- 105426-65-1

- DTXSID90544084

- SCHEMBL22518525

- Pyrazinecarboxylic acid, 6-methyl-, hydrazide (9CI)

- DB-108152

-

- MDL: MFCD15146254

- インチ: InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)

- InChIKey: OKELGYGLVSEMRW-UHFFFAOYSA-N

- ほほえんだ: CC1=NC(C(NN)=O)=CN=C1

計算された属性

- せいみつぶんしりょう: 152.06994

- どういたいしつりょう: 152.06981089g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 80.9Ų

- 疎水性パラメータ計算基準値(XlogP): -0.5

じっけんとくせい

- PSA: 80.9

- LogP: 0.66360

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0986568-5g |

6-Methylpyrazine-2-carbohydrazide |

105426-65-1 | 95% | 5g |

$870 | 2024-08-02 | |

| Chemenu | CM168639-5g |

6-Methylpyrazine-2-carbohydrazide |

105426-65-1 | 95+% | 5g |

$808 | 2021-08-05 | |

| Ambeed | A830514-1g |

6-Methylpyrazine-2-carbohydrazide |

105426-65-1 | 97% | 1g |

$239.0 | 2024-08-02 | |

| eNovation Chemicals LLC | Y0986568-5g |

6-methylpyrazine-2-carbohydrazide |

105426-65-1 | 95% | 5g |

$870 | 2025-02-21 | |

| eNovation Chemicals LLC | D293531-1g |

6-methyl-2-Pyrazinecarboxylic acid hydrazide |

105426-65-1 | 97% | 1g |

$330 | 2024-05-24 | |

| Chemenu | CM168639-1g |

6-Methylpyrazine-2-carbohydrazide |

105426-65-1 | 95%+ | 1g |

$263 | 2023-03-05 | |

| eNovation Chemicals LLC | D293531-10g |

6-methyl-2-Pyrazinecarboxylic acid hydrazide |

105426-65-1 | 97% | 10g |

$1400 | 2024-05-24 | |

| eNovation Chemicals LLC | D293531-25g |

6-methyl-2-Pyrazinecarboxylic acid hydrazide |

105426-65-1 | 97% | 25g |

$2480 | 2025-02-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1755898-1g |

6-Methylpyrazine-2-carbohydrazide |

105426-65-1 | 97% | 1g |

¥2509.00 | 2024-08-09 | |

| eNovation Chemicals LLC | Y0986568-5g |

6-methylpyrazine-2-carbohydrazide |

105426-65-1 | 95% | 5g |

$870 | 2025-02-25 |

2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide 関連文献

-

1. Heterocyclic studies. Part I. Ring-opening of some 4-hydroxypteridine derivativesJim Clark,G. Neath J. Chem. Soc. C 1966 1112

105426-65-1 (2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide) 関連製品

- 768-05-8(Pyrazine-2-carbohydrazide)

- 37545-33-8(5-Methylpyrazine-2-carbohydrazide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 21312-29-8(3-Iodo-4-methyl-5-nitro-benzoic acid)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:105426-65-1)2-Pyrazinecarboxylicacid, 6-methyl-, hydrazide

清らかである:99%

はかる:1g

価格 ($):215.0